Diphacinone
Overview
Description
Diphenadione is a chemical compound known for its anticoagulant properties. It is primarily used as a rodenticide to control populations of rats, mice, voles, and ground squirrels . Diphenadione functions as a vitamin K antagonist, which disrupts the blood clotting process in mammals .
Mechanism of Action
Target of Action
Diphacinone, also known as Diphenadione, is an anticoagulant rodenticide . Its primary target is the Vitamin K cycle in the liver . This cycle is crucial for the synthesis of clotting factors such as prothrombin . By targeting this cycle, this compound disrupts the normal blood clotting process .
Mode of Action
This compound acts as a Vitamin K antagonist . It inhibits the activity of Vitamin K epoxide reductase, an enzyme that plays a key role in the Vitamin K cycle . This inhibition prevents the formation of clotting factors (II, VII, IX, and X) in the liver . As a result, the blood’s ability to clot is impaired, leading to coagulopathy, widespread internal bleeding, and eventually death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Vitamin K cycle . This cycle is responsible for the production of clotting factors that are essential for normal blood coagulation. When this compound inhibits the Vitamin K cycle, it disrupts the production of these clotting factors, leading to a state of anticoagulation .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that influence its bioavailability. After oral ingestion, this compound is widely distributed in body tissues and fluids, especially in the liver, urine, and plasma . It has a low aqueous solubility and a low volatility .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve disruption of the blood clotting process. By inhibiting the Vitamin K cycle and preventing the formation of clotting factors, this compound causes coagulopathy, a condition where the blood’s ability to clot is impaired . This leads to widespread internal bleeding, which can ultimately result in death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the application strategy of this compound can influence exposure risk . The persistence of this compound in the environment can also vary depending on local conditions . It may persist in water systems, potentially affecting aquatic organisms .
Biochemical Analysis
Biochemical Properties
Diphacinone interacts with several biomolecules, primarily enzymes involved in the blood clotting process . It acts as a vitamin K antagonist, inhibiting the synthesis of blood clotting factors . This inhibition prevents the regeneration of vitamin K, leading to an inability to produce functional clotting factors and causing rodents to bleed to death .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can block the vitamin K cycle, inhibit the activity of vitamin K epoxide reductase, and inhibit the formation of clotting factors (II, VII, IX, and X) in the liver, ultimately resulting in coagulopathy, widespread internal bleeding, and even death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a vitamin K antagonist . It inhibits the synthesis of blood clotting factors by preventing the regeneration of vitamin K . This leads to an inability to produce functional clotting factors, causing widespread internal bleeding and potentially death .
Temporal Effects in Laboratory Settings
In a 14-day acute toxicity trial, a single oral sublethal dose of this compound prolonged clotting time at 48 hours post-dose compared to controls . At higher dosages, clotting time was prolonged at both 24 and 48 hours post-dose .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in horses, an approximate minimum toxic dosage (MTD) of oral this compound was found to be 0.2 mg/kg . At this dosage, the horse experienced an extended prothrombin time and activated partial thromboplastin time, indicating a delay in blood clotting .
Metabolic Pathways
The metabolism and distribution of this compound are markedly different in various species . In rats and pigs, hepatic elimination of anticoagulants occurs in a biphasic manner . Most of the ingested this compound is not extensively metabolized and could accumulate for months in tissues such as the liver and muscle .
Transport and Distribution
After a drug enters the systemic circulation, it is distributed to the body’s tissues . Distribution is generally uneven because of differences in blood perfusion, tissue binding (e.g., because of lipid content), regional pH, and permeability of cell membranes . This compound, after an oral dose, can be widely distributed in body tissues and body fluid, especially in the liver, urine, and plasma .
Subcellular Localization
Given its role as a vitamin K antagonist and its impact on the synthesis of blood clotting factors, it is likely that this compound interacts with components of the coagulation cascade, which are primarily located in the liver
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenadione can be synthesized through a multi-step process involving the reaction of 1,3-indandione with diphenylacetyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the acylation reaction .
Industrial Production Methods
In industrial settings, the production of diphenadione involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through crystallization or distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Diphenadione undergoes various chemical reactions, including:
Oxidation: Diphenadione can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated diphenadione derivatives.
Scientific Research Applications
Diphenadione has several scientific research applications:
Chemistry: Used as a model compound to study the effects of vitamin K antagonists.
Biology: Investigated for its impact on blood clotting mechanisms in mammals.
Medicine: Explored for potential therapeutic applications in conditions requiring anticoagulation.
Industry: Utilized in the development of rodenticides and pest control products.
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another vitamin K antagonist with a shorter half-life compared to diphenadione.
Brodifacoum: A second-generation anticoagulant rodenticide with a longer half-life and higher potency.
Chlorophacinone: Similar to diphenadione but with different pharmacokinetic properties.
Uniqueness of Diphenadione
Diphenadione is unique due to its longer half-life compared to first-generation anticoagulants like warfarin, making it more effective for prolonged rodent control . Additionally, its ability to bioaccumulate in the liver distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-(2,2-diphenylacetyl)indene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O3/c24-21-17-13-7-8-14-18(17)22(25)20(21)23(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGLAHSAISAEAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O3 | |
Record name | DIPHACINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4973 | |
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Record name | DIPHACINONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82271-36-1 (cpd with unspecified hydrochloride-salt) | |
Record name | Diphenadione [USP:INN:BAN] | |
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DSSTOX Substance ID |
DTXSID4032378 | |
Record name | Diphacinone | |
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Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diphacinone appears as odorless pale yellow crystals. Used as a rodenticide and anticoagulant medication. (EPA, 1998), Odorless, pale yellow powder formulated as meal, pellet, wax block, and liquid bait; [EXTOXNET], YELLOW-TO-WHITE CRYSTALS. | |
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Record name | Diphacinone | |
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Solubility |
In water, 0.3 mg/L, temp not specified, Soluble in methyl cyanide, cyclohexane, SOL IN ETHER, GLACIAL ACETIC ACID, Soluble in acetic acid, For more Solubility (Complete) data for Diphacinone (6 total), please visit the HSDB record page., Solubility in water: very poor | |
Record name | Diphacinone | |
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Record name | DIPHACINONE | |
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Density |
Bulk density: 1.87 g/mL, 1.3 g/cm³ | |
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Vapor Pressure |
VP: 1.2X10-8 mm Hg, 1.03X10-10 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible) | |
Record name | Diphacinone | |
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Mechanism of Action |
Diphenadione delayed inhibition of prothrombin synthesis, correlated with delayed inhibition of vit K1 2,3-epoxide in vivo. Results provide evidence for proposed mechanism of action by preventing regeneration of vit K1 from its metabolite vit K1 2,3-epoxide., Rodenticide anticoagulants inhibit the dithiothreitol-dependent vitamin K reductase reactions and prevent vitamin K hydroquinone regeneration, which is evident by the significant incr in serum vitamin 2,3 epoxide levels and a concurrent incr in the serum vitamin K epoxide-vitamin K ratio. Inhibition of vitamin k reductases indirectly inhibits active prothrombin complex protein formation. Rodenticide anticoagulants inhibit vitamin k regeneration almost immediately, but the anticoagulant effect is delayed until the vitamin k stores are depleted and sufficient active coagulation factors are removed from circulation. | |
Record name | Diphacinone | |
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Color/Form |
Yellow crystals, Crystalline powder, White powder at room temperature | |
CAS No. |
82-66-6 | |
Record name | DIPHACINONE | |
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Melting Point |
295 to 297 °F (EPA, 1998), 141-145 °C, 147 °C | |
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